Product packaging for 6-(Phenylsulfanyl)-3-pyridinamine(Cat. No.:CAS No. 103983-07-9)

6-(Phenylsulfanyl)-3-pyridinamine

Cat. No.: B114453
CAS No.: 103983-07-9
M. Wt: 202.28 g/mol
InChI Key: UDPFENQZHIOLIT-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Compounds in Contemporary Chemical Biology and Medicinal Chemistry

Pyridine (B92270) and its derivatives stand as crucial chemical compounds with extensive applications across various scientific fields. sciencepublishinggroup.comresearchgate.net This six-membered heteroaromatic ring is a fundamental component of numerous natural products, including vitamins and alkaloids. researchgate.net In medicinal chemistry, the pyridine nucleus is a versatile scaffold due to the array of biological activities its derivatives exhibit. nih.gov The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov

Pyridine-based compounds have demonstrated a wide spectrum of biological activities, leading to their use in treatments for a variety of conditions. researchgate.netresearchgate.net These include roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net Notably, between 2014 and 2023, the U.S. Food and Drug Administration (FDA) approved 54 drugs containing a pyridine ring, with a significant portion (33%) being anticancer drugs. nih.gov This highlights the continued importance and therapeutic potential of this structural motif in modern drug discovery. nih.govrsc.org The adaptability of the pyridine scaffold allows for easy functionalization, which in turn encourages chemical diversity and the development of new therapeutic agents. nih.govnih.gov

The broad utility of pyridine derivatives is further underscored by their presence in over 7,000 existing drug molecules of medicinal importance. rsc.orgnih.gov Their applications extend beyond medicine into agrochemicals and as essential solvents and reagents in chemical synthesis. rsc.orgnih.gov The ongoing research into pyridine-based molecules is expected to yield a larger share of novel drug candidates in the coming years, addressing a wide range of diseases. rsc.org

Overview of the Research Interest in 6-(Phenylsulfanyl)-3-pyridinamine as a Distinct Chemical Entity

While broad research exists on pyridine derivatives, specific academic interest in this compound is more focused. This compound, and its close structural analogs, have been investigated for their potential as inhibitors of various protein kinases, which are key targets in oncology. The phenylsulfanyl pyridinamine scaffold is recognized as a valuable starting point for the development of therapeutic agents.

Research has demonstrated that derivatives of this scaffold can exhibit potent inhibitory activity against specific kinases involved in cancer cell proliferation and survival. For instance, compounds with this core structure have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov The development of selective CDK inhibitors is a significant area of cancer research, and the phenylsulfanyl pyridinamine scaffold has shown promise in achieving this selectivity. nih.gov

Furthermore, related structures, such as those incorporating a benzimidazole (B57391) ring fused to the phenylsulfanyl moiety, have been shown to possess potent cytotoxic effects against tumor cells by impairing the ubiquitin-proteasome pathway. nih.gov This indicates that the broader class of compounds containing the phenylsulfanyl group attached to a nitrogen-containing heterocycle has diverse mechanisms of anticancer action. The research interest in this compound and its derivatives is driven by the need for novel and more effective cancer therapies.

Historical Perspective and Evolution of Research on Phenylsulfanyl Pyridinamine Scaffolds in Drug Discovery

The journey of pyridine-based compounds in science began in the 19th century with the isolation of pyridine from coal tar. openaccessjournals.com A significant milestone was the first synthesis of a hetero-aromatic compound in 1876 by William Ramsay, who created pyridine from acetylene (B1199291) and hydrogen cyanide. researchgate.net The medicinal importance of pyridine derivatives gained prominence in the 1930s with the discovery of niacin's role in treating certain diseases. researchgate.net

The exploration of phenylsulfanyl pyridinamine scaffolds is a more recent development within the broader history of pyridine research. The initial focus was on synthesizing and characterizing these compounds and their derivatives. Over time, as our understanding of molecular biology and the specific targets for drug intervention has grown, research has shifted towards designing and evaluating these scaffolds for specific biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2S B114453 6-(Phenylsulfanyl)-3-pyridinamine CAS No. 103983-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylsulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPFENQZHIOLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351413
Record name 6-(phenylsulfanyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

103983-07-9
Record name 6-(phenylsulfanyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 6-(Phenylsulfanyl)-3-pyridinamine and Its Core Structure

Multi-component Reactions in Pyridine (B92270) Ring Formation and Functionalization

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular complexity. ijpsonline.com Several classical MCRs are pivotal for pyridine synthesis.

The Hantzsch Pyridine Synthesis , first reported in 1881, is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. nih.govresearchgate.net The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. nih.gov While traditionally used for creating symmetrically substituted pyridines, modifications can allow for more diverse substitution patterns.

Another significant approach is the Bohlmann-Rahtz Pyridine Synthesis , which generates substituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.org This two-step process forms an aminodiene intermediate that, upon heating, undergoes cyclodehydration. organic-chemistry.orgwikipedia.org A key advantage of this method is that it directly yields the aromatic pyridine without a separate oxidation step. organic-chemistry.org Modern modifications have enabled one-pot, three-component versions of this reaction, combining a 1,3-dicarbonyl compound, an ammonia source, and an alkynone, often with acid catalysis to improve reaction conditions and yields. organic-chemistry.orgcore.ac.uk

Multi-component Reaction Reactants Key Features Typical Conditions Yield
Hantzsch Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateForms 1,4-dihydropyridine intermediate requiring oxidation. nih.govReflux in ethanol, followed by oxidation (e.g., with nitric acid, DDQ). nih.govGood
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneDirectly yields aromatic pyridine. organic-chemistry.orgTwo steps: Michael addition followed by high-temperature (up to 200 °C) cyclodehydration. nih.govGood
Modified Bohlmann-Rahtz 1,3-Dicarbonyl, Alkynone, AmmoniaOne-pot, three-component reaction. core.ac.ukAcid catalysis (e.g., AcOH, ZnBr₂) in toluene or EtOH. organic-chemistry.orgGood to Excellent
Four-Component Annulation Aromatic Aldehyde, Methyl Ketone, Diaryl Ethanone, Ammonium AcetateSolvent-free, high functional group compatibility. core.ac.ukHeating in air, no additives. core.ac.ukHigh

Cyclocondensation and Annulation Approaches to Pyridine Derivatives

Cyclocondensation and annulation reactions are fundamental strategies for constructing the pyridine ring. These methods typically involve the formation of two bonds in a ring-closing process from one or more acyclic precursors.

A classic approach involves the cyclocondensation of 1,5-dicarbonyl compounds with ammonia, which initially forms a 1,4-dihydropyridine that must be dehydrogenated. youtube.com A significant body of work has focused on developing variations of this theme. For instance, [3+3] annulation strategies, which combine a three-atom fragment with another three-atom fragment, are common. The reaction of enamines with β-heteroatomic enones is a workhorse for pyridine synthesis. studylib.net

The Bohlmann-Rahtz synthesis can also be viewed as a [3+3] cyclocondensation, where the enamine acts as a three-atom component (C-C-N) and the ethynylketone provides the other three carbon atoms. organic-chemistry.org Recent advancements have introduced Lewis acid catalysts, such as ytterbium triflate or zinc bromide, to facilitate these reactions under milder conditions. organic-chemistry.org Furthermore, N-iodosuccinimide has been shown to promote the cyclodehydration of the aminodiene intermediate at low temperatures, avoiding the harsh heating traditionally required. nih.gov

Cyclization Strategy Precursors Catalyst/Reagent Temperature Yield
Bohlmann-Rahtz Cyclodehydration Aminodiene IntermediateN-Iodosuccinimide (NIS)0 °C84-99% nih.gov
Acid-Catalyzed Bohlmann-Rahtz Enamine, Ethynyl KetoneYtterbium triflate (20 mol%) or Zinc bromide (15 mol%)Refluxing TolueneGood to Excellent organic-chemistry.org
[3+2+1] Annulation Ketone/Aldehyde Enolates, Vinamidinium Salts, Hydroxylamine HClNone specifiedNot specifiedGood to Excellent

Functional Group Interconversions on Pyridine Cores Leading to Amination

Once a suitably substituted pyridine core is assembled, functional group interconversion is a common strategy to install the required amino group at the 3-position. A frequent approach is the reduction of a 3-nitropyridine. The nitro group can be introduced onto the pyridine ring via nitration, although this can be challenging due to the electron-deficient nature of the ring. The reduction of the nitro group to an amine is typically achieved with high efficiency using standard reducing agents like zinc and hydrochloric acid, or catalytic hydrogenation. orgsyn.org

Another classical method is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide). This reaction, conducted with sodium hypobromite, provides a direct route to 3-aminopyridine from a readily available precursor. orgsyn.orgmdpi.com The synthesis of N-substituted-3-aminopyridines can also be achieved via reductive amination, starting from a 3-aminopyridine precursor. organic-chemistry.org

Amination Method Starting Material Key Reagents Product Yield
Hofmann Rearrangement NicotinamideNaOH, Br₂ (forms NaOBr in situ)3-Aminopyridine61-71% orgsyn.org
Reduction of Nitro Group 3-NitropyridineZn, HCl3-AminopyridineNot specified orgsyn.org
From Halopyridine 3-BromopyridineNH₃, CuSO₄ (sealed tube)3-AminopyridineNot specified orgsyn.org

Targeted Introduction of the Phenylsulfanyl Moiety

With the 3-aminopyridine core established, the next critical step is the introduction of the phenylsulfanyl group at the 6-position. This is typically accomplished by forming a carbon-sulfur (C-S) bond, starting from a precursor such as 2-amino-6-halopyridine.

Nucleophilic Aromatic Substitution Reactions for Thioether Formation

Nucleophilic aromatic substitution (SNAr) is a primary method for forming C-S bonds on electron-deficient heteroaromatic rings like pyridine. nih.gov The reaction proceeds readily when a good leaving group, such as a halogen, is present at an activated position (ortho or para to the ring nitrogen). youtube.com For the synthesis of this compound, a 6-halopyridin-3-amine (e.g., 6-chloro- or 6-bromo-3-aminopyridine) would serve as an ideal substrate.

The reaction involves the attack of a sulfur nucleophile, typically sodium thiophenoxide (generated by treating thiophenol with a base like sodium hydride or sodium hydroxide), on the electron-deficient carbon bearing the halogen. The presence of the ring nitrogen at the para position stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution. nih.gov These reactions can often be accelerated using microwave irradiation, significantly reducing reaction times.

Substrate Nucleophile Solvent Conditions Yield
2-IodopyridinePhSNaHMPA or NMPMicrowave, ~100°C, 0.5-3 min~99%
Heteroaryl Halides (Cl, Br)ThiolsDMAcK₂CO₃, rt-100 °CGood

Transition Metal-Catalyzed Carbon-Sulfur (C-S) Coupling Reactions

When SNAr reactions are not feasible due to low substrate reactivity, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for C-S bond formation. nih.gov Palladium and copper are the most commonly employed metals for this transformation.

Palladium-catalyzed C-S coupling , often a variation of the Buchwald-Hartwig amination chemistry, effectively couples aryl halides with thiols. wikipedia.orgacsgcipr.org These reactions utilize a palladium catalyst, typically with a phosphine ligand, and a base. acsgcipr.org Monophosphine ligands have been shown to be particularly effective, allowing reactions to proceed under mild conditions, even at room temperature. nih.gov The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst. wikipedia.org

Copper-catalyzed C-S coupling , a modern extension of the Ullmann condensation, is an attractive and more economical alternative to palladium. uu.nl These reactions can often be performed with simple, ligand-free copper(I) salts like CuI. uu.nl The coupling of aryl iodides with thiols proceeds efficiently under these conditions. Recent developments include photoinduced, copper-catalyzed methods that can be performed at temperatures as low as 0°C. organic-chemistry.org

Catalyst System Coupling Partners Typical Ligand Base Conditions
Palladium Aryl Halide + ThiolBiaryl Monophosphines, XantphosSoluble bases (e.g., K₃PO₄)Room Temperature nih.gov
Copper(I) Aryl Iodide + ThiolNone (Ligand-free)K₂CO₃, Cs₂CO₃100 °C in NMP uu.nl
Photoinduced Copper(I) Aryl Halide + ThiolNone (Ligand-free)NaOtBu0 °C, visible light irradiation organic-chemistry.org

Sulfenylation and Thiolation Strategies for Pyridine Functionalization

The introduction of a phenylsulfanyl group onto a pyridine ring, particularly to form this compound, is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution. The pyridine ring's electron-deficient nature makes direct C-H functionalization challenging, though emerging methods are beginning to address this rsc.orgbohrium.com.

The most established methods involve the coupling of a thiol with a pyridine derivative pre-functionalized with a leaving group (e.g., a halogen) at the 6-position. Transition-metal catalysis is central to many of these strategies.

Palladium-Catalyzed C–S Cross-Coupling: This is a reliable method for forming aryl thioethers nih.gov. The reaction typically couples an aryl halide or pseudohalide with a thiol. For the synthesis of this compound, this would involve reacting 6-bromo- or 6-chloro-3-pyridinamine with thiophenol in the presence of a palladium catalyst and a suitable ligand. While chelating bisphosphine ligands were traditionally favored to prevent catalyst deactivation by the thiol, modern methods have shown that certain monophosphine ligands can lead to more effective catalysis, even at room temperature nih.gov.

Copper-Catalyzed C–S Cross-Coupling: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent an economical and efficient alternative to palladium-based systems sciengine.comorganic-chemistry.org. These methods can couple aryl halides with thiols or their surrogates, such as sulfonyl hydrazides, to produce unsymmetrical sulfides organic-chemistry.orgacs.org.

Nickel-Catalyzed Synthesis: Nickel catalysis offers another avenue for C–S bond formation. Recent developments include aryl exchange reactions where a Ni/dcypt catalyst system facilitates the cleavage and formation of aryl-S bonds, allowing for the synthesis of aryl sulfides without the use of odorous thiols organic-chemistry.org.

Emerging strategies aim for greater atom economy by targeting direct C-H bonds. Visible-light photoredox catalysis has been used for the C–S sulfenylation of electron-rich arenes via a radical–radical cross-coupling mechanism beilstein-journals.org. While applying this directly to the electron-deficient pyridine core of 3-aminopyridine is difficult, modifications such as N-oxide formation can alter the ring's electronics to enable such transformations slideshare.net.

Method Catalyst/Reagent Substrates Key Features Reference
Pd-Catalyzed CouplingPd catalyst with monophosphine ligands6-Halo-3-aminopyridine + ThiophenolHigh efficiency, mild conditions (room temp) nih.gov
Cu-Catalyzed CouplingCuI / [DBU][HOAc]6-Halo-3-aminopyridine + Sulfonyl hydrazideUses stable thiol surrogates, microwave-compatible organic-chemistry.org
Ni-Catalyzed Aryl ExchangeNi/dcyptAryl electrophile + 2-Pyridyl sulfide (B99878) donorThiol-free synthesis organic-chemistry.org
Photoredox C-H Sulfenylation[Ir(dF(CF3)ppy)2(dtbpy)]PF6Electron-rich arene + Diaryl disulfideDirect C-H functionalization, avoids pre-functionalized arenes beilstein-journals.org

Chemical Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for chemical modification: the pyridine nitrogen, the carbons of the pyridine ring, the phenyl ring of the sulfanyl (B85325) group, the sulfur atom itself, and the amino group.

The nitrogen atom in the pyridine ring is a site of basicity and nucleophilicity. It can be targeted for N-oxidation or N-alkylation.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation that alters the electronic properties of the ring, making it more susceptible to certain types of functionalization. This reaction can be carried out with various oxidizing agents, including hydrogen peroxide (H₂O₂) in the presence of catalysts like methyltrioxorhenium (MTO), or with peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) arkat-usa.org. The formation of the N-oxide activates the C2 and C6 positions towards nucleophilic attack and can serve as a directing group for C-H functionalization slideshare.net. Continuous flow microreactors have been developed for safer and more efficient N-oxidation processes using H₂O₂ researchgate.net.

The phenylsulfanyl moiety provides two main sites for reaction: the phenyl ring and the sulfur atom.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions byjus.com. The sulfide linker (-S-) is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfur atom.

Oxidation of the Sulfide: The sulfur atom can be selectively oxidized to form a sulfoxide (B87167) or further to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule. A variety of oxidizing agents can be employed, and the outcome can often be controlled by the reaction conditions organic-chemistry.orgyoutube.com. Hydrogen peroxide is a common "green" oxidant for this purpose, with the reaction's selectivity for the sulfoxide or sulfone being tunable by the choice of catalyst or solvent system nih.govmdpi.com.

Oxidizing Agent Product Conditions Key Features Reference
H₂O₂ / Acetic AcidSulfoxideRoom temperature, transition-metal-free"Green" and highly selective method nih.gov
H₂O₂ / Tantalum CarbideSulfoxideHigh yield, reusable catalystCatalyst-controlled selectivity organic-chemistry.org
H₂O₂ / Niobium CarbideSulfoneHigh yield, reusable catalystCatalyst-controlled selectivity organic-chemistry.org
Oxone®Sulfoxide or SulfoneAqueous media; equivalents of Oxone® control productControlled one-pot reaction from halides nih.gov

The primary amino group at the C3 position is a versatile functional handle for a wide range of chemical transformations. Standard reactions include acylation to form amides, sulfonylation to produce sulfonamides, and alkylation.

A particularly powerful transformation is diazotization , where the primary amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) organic-chemistry.org. Pyridine-3-diazonium salts are significantly more stable than their 2- and 4-isomers and can be used as intermediates in subsequent reactions google.comacs.org. The diazonium group can be replaced by a variety of nucleophiles (e.g., halides, hydroxyl, cyano) in Sandmeyer-type reactions or used in coupling reactions to form azo compounds organic-chemistry.orgresearchgate.net.

Achieving regioselectivity in the further functionalization of this compound is crucial for creating diverse and well-defined molecular architectures. The existing substituents strongly influence the reactivity of the pyridine core.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a highly sought-after strategy for its atom and step economy rsc.org. The amino group is a strong activating group, while the phenylsulfanyl group is deactivating. This electronic push-pull relationship complicates predicting regioselectivity. However, advanced catalytic systems can override these intrinsic biases. For instance, the nitrogen atom of the pyridine ring can act as a directing group to facilitate functionalization at the C2 position slideshare.netnih.gov. Achieving functionalization at the more distal C4 and C5 positions is more challenging but has seen significant progress through the development of specialized directing groups and catalysts nih.gov.

Pyridyne Intermediates: The generation of a 4,5-pyridyne intermediate from a suitably substituted this compound derivative would allow for a regioselective difunctionalization of the ring, providing access to polysubstituted pyridines that are otherwise difficult to synthesize nih.gov.

Green Chemistry Approaches and Emerging Synthetic Techniques for Pyridinamine Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of greener and more efficient protocols ijarsct.co.innih.gov.

Microwave-Assisted Synthesis: Microwave irradiation has become a key tool in green chemistry for its ability to dramatically reduce reaction times, increase yields, and sometimes improve selectivity compared to conventional heating nih.gov. The synthesis of aryl sulfides via copper-catalyzed cross-coupling, for example, is highly amenable to microwave conditions sciengine.comorganic-chemistry.orgacs.org. One study demonstrated that the synthesis of pyridine derivatives via a one-pot, four-component reaction gave significantly higher yields in minutes under microwave irradiation compared to hours of conventional heating nih.gov.

Method Yield (%) Time
Microwave Irradiation90-94%5-7 min
Conventional Heating73-84%6-9 h
A comparison for a representative one-pot synthesis of pyridine derivatives, highlighting the efficiency of microwave-assisted methods nih.gov.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. They are particularly advantageous for highly exothermic reactions or those involving unstable intermediates mdpi.com. The synthesis of pyridine N-oxides, which can be hazardous in batch processes, has been rendered safer and more efficient in packed-bed microreactors researchgate.net. Flow setups also enable the generation and immediate use of reactive intermediates, such as Grignard reagents, for subsequent functionalization steps nih.govacs.org.

Sustainable Solvents and Catalysts: A core tenet of green chemistry is the reduction or elimination of hazardous solvents. Many modern protocols for C-S bond formation and pyridine synthesis are being developed in greener solvents like water or ethanol, or under solvent-free conditions sciengine.comrasayanjournal.co.inresearchgate.net. The development of reusable, heterogeneous catalysts further enhances the sustainability of these processes organic-chemistry.org.

Solvent-Free and Environmentally Benign Synthetic Protocols

Modern organic synthesis places a strong emphasis on green chemistry principles, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. Solvent-free reactions and the use of water as a solvent are key strategies in developing environmentally benign protocols.

Solvent-free, or neat, reaction conditions offer significant advantages by eliminating the need for volatile and often toxic organic solvents. This approach simplifies work-up procedures, reduces chemical waste, and can lead to lower energy consumption. For the synthesis of pyridine derivatives, solvent-free methods have been successfully developed, often in combination with catalysts, to promote reactions that would traditionally require a solvent medium. scirp.orgrsc.org For instance, the synthesis of 2,4,6-trisubstituted pyridines has been achieved under solvent-free conditions using recyclable solid acid catalysts. scirp.org This methodology not only provides high yields but also makes the process more economical and sustainable.

Another cornerstone of green chemistry is the use of water as a solvent. An environmentally benign and highly efficient method for the selective amination of polyhalogenated pyridines has been developed using water as the solvent. nih.gov This protocol avoids the use of noble-metal catalysts and provides a practical route to construct 2-aminopyridine derivatives, which are valuable precursors in medicinal chemistry. nih.gov The reaction is promoted by a simple base, such as sodium tert-butoxide, and demonstrates high selectivity, offering a significant improvement over methods that rely on expensive and potentially toxic heavy metal catalysts. nih.gov These principles and protocols provide a framework for developing greener synthetic routes towards this compound and its analogues.

Catalytic Methods in Heterocycle Synthesis (e.g., Montmorillonite K-10 catalysis)

The use of solid acid catalysts, particularly clay-based catalysts like Montmorillonite K-10, has gained prominence in organic synthesis due to their non-corrosive nature, thermal stability, low cost, and reusability. scirp.orgmdpi.com Montmorillonite K-10 is an acidic clay that can effectively catalyze a variety of organic transformations, including condensations, cyclizations, and multicomponent reactions, often under solvent-free conditions. scirp.orgmdpi.com

A notable application of this catalyst is in the one-pot, multicomponent synthesis of 2-Amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines, which are structurally related to the target compound. researchgate.net This reaction involves the condensation of an aldehyde, malononitrile, and a thiophenol derivative in the presence of Montmorillonite K-10. researchgate.net The catalyst's high surface area and acidic sites facilitate the reaction, leading to high yields of the desired pyridine derivatives. mdpi.comresearchgate.net A key advantage of this heterogeneous catalyst is its easy separation from the reaction mixture through simple filtration, allowing it to be recycled multiple times without a significant loss of activity. scirp.orgresearchgate.net This recyclability makes the process highly economical and environmentally friendly. scirp.org

The reaction proceeds efficiently, providing a library of substituted pyridine derivatives. The simple work-up procedure and the avoidance of toxic solvents further enhance the green credentials of this synthetic method. researchgate.net

Table 1: Montmorillonite K-10 Catalyzed Synthesis of 2-Amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles

This table illustrates the yield of various pyridine derivatives synthesized using Montmorillonite K-10 as a catalyst in a one-pot, multicomponent reaction. Data is representative of findings in similar studies.

EntryAldehyde (Aryl Group)Yield (%)
1Phenyl95
24-Chlorophenyl92
34-Methoxyphenyl96
44-Nitrophenyl90
52-Thienyl93

Pharmacological Investigations and Biological Activity Profiling

Broad-Spectrum Biological Activity of 6-(Phenylsulfanyl)-3-pyridinamine and Its Analogues

The versatility of the pyridinamine scaffold is evident in the diverse biological activities exhibited by its derivatives. These activities range from combating microbial infections to modulating inflammatory responses and inhibiting cancer cell growth. The structure-activity relationship (SAR) of these compounds is a key area of investigation, aiming to optimize their therapeutic potential.

Antimicrobial Efficacy: Antibacterial, Antifungal, and Antiviral Properties

The search for new antimicrobial agents is a global health priority, and pyridine (B92270) derivatives have emerged as promising candidates. mdpi.com Analogues of this compound have demonstrated notable efficacy against a range of microbial pathogens.

Antibacterial and Antifungal Activity:

Research has shown that various pyridine derivatives possess significant antibacterial and antifungal properties. mdpi.com For instance, certain phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety exhibited moderate-to-excellent activity against several plant pathogens. nih.gov One particular compound, 5k , showed remarkable antibacterial activity against R. solanacearum with a 50% effective concentration (EC50) of 2.23 μg/mL. nih.gov Another compound, 5b , displayed excellent antifungal activity against S. sclerotiorum with an EC50 of 0.51 μg/mL, comparable to the commercial fungicide Carbendazim. nih.gov

A series of 3-phenyl-1-phenylsulfonyl pyrazoles with an aminoguanidine (B1677879) moiety also showed broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values between 2 and 64 μg/ml. nih.gov Compound 5k from this series was particularly effective against Bacillus subtilis and multidrug-resistant Staphylococcus aureus, with an MIC of 2 μg/ml. nih.gov

The compound 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) has been identified as a novel antibacterial agent effective against resistant nosocomial pathogens. nih.gov It demonstrated MICs of 4 μg/ml against Staphylococcus aureus and 8 μg/ml against Enterococcus faecium. nih.gov

Interactive Data Table: Antimicrobial Activity of Pyridine Analogues

Compound/DerivativeTarget MicrobeActivity (MIC/EC50)Reference
Phenylthiazole derivative 5k R. solanacearumEC50 = 2.23 μg/mL nih.gov
Phenylthiazole derivative 5b S. sclerotiorumEC50 = 0.51 μg/mL nih.gov
3-phenyl-1-phenylsulfonyl pyrazole (B372694) 5k Bacillus subtilis, Staphylococcus aureus (multidrug-resistant)MIC = 2 μg/ml nih.gov
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Staphylococcus aureusMIC = 4 μg/ml nih.gov
3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC)Enterococcus faeciumMIC = 8 μg/ml nih.gov

Antiviral Properties:

Pyridine derivatives have shown considerable promise as antiviral agents, inhibiting a wide range of viruses through various mechanisms of action. nih.gov These mechanisms include inhibition of reverse transcriptase, polymerase, and viral replication cycle. nih.gov Studies have demonstrated the antiviral activity of pyridine derivatives against viruses such as human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and respiratory syncytial virus (RSV). nih.gov

For example, certain pyrimidine (B1678525) and pyridine derivatives have shown valuable antiviral activity against the influenza virus by targeting the interaction between the PA and PB1 subunits of the viral polymerase. mdpi.com Compounds 1c , 1d , and 1e in one study exhibited EC50 values of 26.5, 3.5, and 7.3 µM, respectively, in a plaque reduction assay. mdpi.com

Anti-inflammatory Potential

Derivatives of the pyridinamine scaffold have been investigated for their anti-inflammatory properties. Pyridazinone derivatives, in particular, have shown potential in this area. ptfarm.plnih.gov A study on N-substituted 6-phenylpyrimidinones and pyrimidinediones revealed interesting anti-inflammatory activity. nih.gov

One study synthesized a variety of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives and tested them for analgesic and anti-inflammatory activities. nih.gov The compound 6-Phenyl-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide IVa-3 was identified as the most active, exhibiting potent anti-inflammatory effects in the carrageenan-induced rat paw edema model. nih.gov Importantly, these compounds did not show the gastric ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Anticancer and Antitumor Activities

The pyridinamine scaffold is a key component in the development of novel anticancer agents. nih.govnih.gov Numerous studies have reported the cytotoxic effects of pyridine and its analogues on various cancer cell lines.

A series of newly synthesized pyridine, pyrane, and pyrimidine derivatives were evaluated for their antitumor activities against 59 different human tumor cell lines. nih.gov Several of these compounds, including 2, 3, 4c, 6, 7, 9b, 10a, and 11 , demonstrated significant in vitro antitumor activities at low concentrations. nih.gov

In another study, novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines HepG2 and MDA-MB-231. nih.gov The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) was found to be a potential inhibitor against MDA-MB-231 with an IC50 of 1.4 μM, which was more potent than the positive control sorafenib (B1663141) (IC50 = 5.2 μM). nih.gov

Furthermore, 3-phenyl-1-phenylsulfonyl pyrazoles containing an aminoguanidine moiety displayed excellent activity against various cancer cells, with IC50 values ranging from 1.90 to 54.53 µM. nih.gov Compound 5f from this series showed prominent cytotoxicity against A549 cells with an IC50 of 1.90 µM, while exhibiting lower toxicity to normal cells. nih.gov

Some studies have also highlighted the selectivity of certain pyridine derivatives. For instance, a selenodiazoloquinolone derivative, E2h , showed low antiproliferative effect on normal human fibroblast cells, indicating a degree of selectivity for cancer cells. nih.gov

Interactive Data Table: Cytotoxic Activity of Pyridine Analogues

Compound/DerivativeCancer Cell LineActivity (IC50)Reference
5l MDA-MB-2311.4 μM nih.gov
5l HepG222.6 μM nih.gov
5f A5491.90 µM nih.gov
5f 293T (normal cells)41.72 µM nih.gov

Other Reported Bioactivities of Related Pyridinamine Scaffolds

The therapeutic potential of pyridinamine scaffolds extends beyond antimicrobial, anti-inflammatory, and anticancer activities. Various derivatives have been reported to possess a wide range of other biological effects. nih.gov

The pyridine nucleus is found in drugs with diverse therapeutic applications, including:

Cardiotonic agents : Milrinone and Olprinone are marketed nicotinonitrile derivatives used for their cardiotonic properties. researchgate.net

Anticonvulsant activity : The naturally occurring nicotinonitrile, Ricinine, exhibits anticonvulsant properties. researchgate.net Pyridazine derivatives have also been noted for their anticonvulsant activity. ptfarm.pl

Antihypertensive effects : Pyridazine derivatives have been investigated for their antihypertensive properties. ptfarm.pl

Antimalarial and Antiprotozoal activity : The pyridine scaffold has shown potential in developing antimalarial and antiprotozoal agents. nih.gov

Antidiabetic properties : Pyridine derivatives are being explored for their antidiabetic potential. mdpi.comnih.gov

Analgesic and Antipyretic effects : Some pyridinamine analogues have demonstrated analgesic and antipyretic activities. nih.gov

Antiulcer, Anxiolytic, and Sedative-Hypnotic potential : The broad biological profile of pyridine derivatives includes potential applications as antiulcer, anxiolytic, and sedative-hypnotic agents. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound and its analogues exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. Research has focused on identifying their specific molecular targets and how they modulate key signaling pathways.

Receptor Binding and Modulation Studies

c-Met Kinase Inhibition:

The c-Met kinase, a receptor tyrosine kinase, is a well-established target in cancer therapy. A series of phenyl substituted pyridazin-3-ones have been identified as potent c-Met kinase inhibitors. nih.gov Structural modifications of the parent morpholino-pyridazinone scaffold led to the development of potent inhibitors that showed significant cell-based inhibitory activity toward c-Met driven cell lines. nih.gov

Adenosine (B11128) Receptor Ligands:

Adenosine receptors (ARs) play a crucial role in various physiological processes, and their modulation is a target for treating several diseases. Pyridinone derivatives have been identified as potent and selective adenosine A2A receptor (A2AR) antagonists for cancer immunotherapy. nih.gov Compound 38 from one study exhibited a potent A2AR antagonistic activity with an IC50 of 29.0 nM and demonstrated in vivo antitumor activity. nih.gov Other heterocyclic compounds, such as pyrazolo[3,4-d]pyridazines, have been explored as novel scaffolds for adenosine receptor ligands, with some derivatives showing high affinity for A1 and A3 receptors. nih.gov

5-HT6 Receptor Antagonists:

The serotonin (B10506) 5-HT6 receptor has emerged as a promising target for enhancing cognition in Alzheimer's disease. nih.gov Antagonists of the 5-HT6 receptor are being investigated for their potential to improve learning and memory. nih.govnih.gov These antagonists are thought to act by modulating multiple neurotransmitter systems, leading to increased levels of acetylcholine (B1216132) and glutamate (B1630785) in the central nervous system. nih.gov

PI3 Kinase Inhibition:

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer and other diseases. nih.gov Pyrimidine derivatives have been developed as inhibitors of PI3K. google.com For example, pyridine-3-sulfonamide (B1584339) compounds have been identified as PI3-kinase inhibitors. google.com The dual PI3K and mTOR inhibitor BEZ235 and the selective pan-PI3K inhibitor copanlisib (B1663552) have been shown to suppress the proliferation of cells in the leukemic stem cell niche, suggesting a strategy to overcome drug resistance in chronic myeloid leukemia. nih.gov

Enzyme Inhibition Profiling

While direct enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule—a pyridine ring, a sulfide (B99878) linkage, and an amino group—are common in a variety of enzyme inhibitors. Analysis of related compounds allows for a predictive assessment of its potential inhibitory activities against several key enzymes.

Squalene Synthase and Lanosterol-14α Demethylase: Squalene synthase (SQase) and lanosterol (B1674476) 14α-demethylase (CYP51) are crucial enzymes in the cholesterol biosynthesis pathway. nih.govnih.gov SQase catalyzes the first committed step in cholesterol synthesis, the conversion of two molecules of farnesyl diphosphate (B83284) to presqualene diphosphate and subsequently to squalene. nih.gov Lanosterol 14α-demethylase is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a key step in the formation of sterols. nih.gov Azole-based antifungals commonly target this enzyme. nih.gov Given the aromatic and heterocyclic nature of this compound, it could potentially interact with the active sites of these enzymes, although specific inhibitory data is unavailable.

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a critical enzyme in the folate biosynthetic pathway, essential for the synthesis of nucleic acids and amino acids. google.commdpi.com It has been a validated target for antibacterial, antiprotozoal, and anticancer therapies for many years. google.com Various pyrimidine and pyridine-based compounds have been investigated as DHFR inhibitors. For instance, derivatives of pyrido[2,3-d]pyrimidine (B1209978) have been studied for their DHFR inhibitory activity. google.com Notably, a compound with a similar pyridopyrimidine core, 6-(Naphthalen-1-ylsulfanylmethyl)-pyrido[3,2-d]pyrimidine-2,4-diamine, has been identified as an inhibitor of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. bindingdb.org This suggests that the pyridinamine scaffold of this compound could serve as a basis for DHFR inhibition. The phenylsulfanyl group would likely occupy a hydrophobic pocket within the enzyme's active site.

Tyrosine Kinases: Protein tyrosine kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. google.com Aberrant tyrosine kinase activity is implicated in various diseases, including cancer. google.com Consequently, tyrosine kinase inhibitors are a major class of therapeutic agents. The pyridine and aminophenyl motifs are present in numerous tyrosine kinase inhibitors. For example, N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas have been developed as inhibitors of lymphocyte-specific tyrosine kinase (Lck). nih.gov Furthermore, derivatives of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine have been synthesized as covalent inhibitors of the Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov These examples highlight the potential for the this compound structure to be adapted for tyrosine kinase inhibition.

Interaction with Key Cellular Targets

Microtubules: Microtubules are dynamic polymers essential for cell structure, division, and intracellular transport. They are a validated target for anticancer drugs. While no direct evidence links this compound to microtubule interaction, the exploration of novel heterocyclic compounds for this purpose is an active area of research.

Investigation of Intracellular Signaling Pathway Modulation

The potential of this compound to inhibit key enzymes like tyrosine kinases suggests it could modulate intracellular signaling pathways. Growth factor signaling often activates pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. nih.gov Inhibition of tyrosine kinases at the start of these cascades would consequently affect downstream events that control protein synthesis and cell survival. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound can be understood and optimized through detailed SAR and SPR studies.

Impact of Substituent Variations on Biological Potency and Selectivity

The pyridine scaffold is a cornerstone in medicinal chemistry, with its biological activity being highly dependent on the nature and position of its substituents. nih.gov

Amino Group: The position of the amino group on the pyridine ring is critical. In many bioactive molecules, amino groups act as hydrogen bond donors, interacting with key residues in the active site of target proteins.

Phenylsulfanyl Group: The phenylsulfanyl moiety at the 6-position contributes significantly to the molecule's lipophilicity and can engage in hydrophobic and π-stacking interactions within a binding pocket. Variations on the phenyl ring, such as the introduction of halogens or other functional groups, can modulate potency and selectivity. For example, in a series of farnesyl-protein transferase inhibitors, chloro, bromo, and iodo substituents on a pyridine ring were found to be equipotent, while a fluoro analogue was less active. nih.gov In another study on pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found to be effective for anti-mycobacterial activity. mdpi.com Bulky substituents on the phenyl ring can sometimes lead to a decrease in activity. nih.gov

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for binding to many enzymes.

Table 1: Potential Impact of Substituent Variations on Biological Activity

Substituent PositionVariationPotential Impact on ActivityReference
3-positionAmino group modificationAltered hydrogen bonding capacity nih.gov
6-position (Phenyl ring)HalogenationModulated potency and selectivity nih.gov
6-position (Phenyl ring)Bulky alkyl or aryl groupsPotential decrease in activity due to steric hindrance nih.gov
Pyridine CoreIsomeric substitutionAltered binding orientation and activity nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The rotational freedom around the sulfur-carbon and carbon-nitrogen bonds allows the molecule to adopt various conformations. Identifying the low-energy, bioactive conformation—the specific shape the molecule adopts when it binds to its target—is key for understanding its mechanism of action and for designing more potent analogues. Computational methods can be employed to explore the conformational landscape and predict the most likely bioactive poses within a target's active site.

Pharmacophore Modeling and Ligand-Based Drug Design Implications

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govnih.gov For this compound and its derivatives, a pharmacophore model would likely include:

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor (the pyridine nitrogen).

An aromatic/hydrophobic region (the phenyl ring).

By understanding these key features, new molecules with improved potency and selectivity can be designed. For instance, in the development of PDE4 inhibitors, a five-point pharmacophore model including a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups was established. nih.gov Such models serve as a blueprint for virtual screening and the rational design of novel compounds based on the this compound scaffold.

Computational and In Silico Approaches in Biological Evaluation

In the contemporary drug discovery landscape, computational and in silico methods are indispensable for the efficient evaluation of new chemical entities. These approaches allow for the rapid assessment of a compound's potential biological activity, interaction with targets, and pharmacokinetic profile before committing to resource-intensive laboratory synthesis and testing. For a molecule like this compound, these computational tools provide critical insights into its promise as a therapeutic agent.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how a compound like this compound might interact with a specific biological target at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

For instance, in studies of related pyridine derivatives, molecular docking has been successfully employed to identify potential inhibitors for a range of biological targets. Pyridine and pyrimidine derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR), both wild-type and the T790M mutant, to evaluate their potential as anticancer agents. nih.gov Similarly, docking studies on new heterocyclic compounds incorporating pyridine moieties have been performed against the cyclooxygenase-2 (COX-2) enzyme to investigate their anti-inflammatory potential. nih.gov In one such study, selected pyridine derivatives displayed superior binding energies compared to the standard drug, diclofenac, suggesting a strong interaction with the enzyme's active site. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed. MD simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. This helps to assess the stability of the predicted binding pose and refine the understanding of the key interactions. For example, MD simulations were used in a consensus virtual screening approach to study the stability of aminopyrimidine derivatives in the active site of flavivirus protease, confirming the stability of the identified hits. nih.gov

Table 1: Example Molecular Docking Results for Pyridine-Related Compounds

Compound TypeProtein TargetDocking Score (Binding Energy)Key Interactions NotedSource
Pyridine/Pyran/Pyrazole HybridCOX-2-10.9 kcal/molHydrogen bonds with TYR136 nih.gov
Thieno[2,3-d]pyrimidine-amideTrmD Enzyme (P. aeruginosa)-9.1 kcal/molInteractions with the enzyme's active site nuph.edu.ua
Pyrazole/Pyridine DerivativeEGFR Kinase-7.94 kcal/molHydrogen bond with Met793, pi-stacking with Leu718 scispace.com

Quantum Chemical Calculations for Reactivity and Stability (e.g., DFT, Frontier Molecular Orbitals, Dipole Moment, Polarizability, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the intrinsic electronic properties of a molecule, which govern its reactivity, stability, and intermolecular interactions. For this compound, these calculations can elucidate the influence of the electron-donating amino group and the sulfur-linked phenyl ring on the pyridine core.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are central to ligand-receptor binding.

Dipole Moment and Polarizability: These properties describe how a molecule's charge distribution is affected by an external electric field, influencing its solubility and ability to engage in long-range interactions.

Studies on related 2-amino- and 2,3-diamino-5-halogenopyridines have utilized quantum chemical calculations to analyze their intermolecular interactions and crystal packing, which are fundamental for solid-state properties and drug formulation. mdpi.com Such analyses for this compound would clarify how the sulfanyl (B85325) linkage and phenyl group modify the hydrogen bonding patterns and electronic landscape compared to simpler aminopyridines.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models use a compound's structure to forecast its behavior in the body. These predictions are vital for identifying potential liabilities early in the discovery process, thereby reducing the likelihood of late-stage failures.

For this compound, a typical in silico ADMET profile would assess parameters such as:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability, often modeled using Caco-2 cell permeability predictions.

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes.

Excretion: Prediction of the primary routes of elimination from the body.

Toxicity: Early warnings for potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), or mutagenicity (Ames test).

Numerous studies on pyridine and pyrimidine derivatives have incorporated in silico ADMET profiling. nih.govresearchgate.netnih.gov For example, ADMET properties for sulfonamide-pyridine derivatives were computed using online servers to predict their drug-likeness and potential toxicity. nih.gov Similarly, the ADMET properties of degradation products of roflumilast, a compound containing a substituted pyridine ring, were predicted to flag potential hepatotoxicity. nih.gov

Table 2: Representative In Silico ADMET Predictions for a Pyridine-Sulfonamide Derivative

ADMET PropertyPredicted Value/OutcomeInterpretationSource
Water Solubility (logS)-4.591Low solubility nih.gov
Caco-2 Permeability (log Papp)0.548Moderate permeability nih.gov
Human Intestinal Absorption (%)80.8%Well-absorbed nih.gov
Blood-Brain Barrier Permeability-0.76 logBBPoorly penetrates the BBB nih.gov
hERG I InhibitorNoLow risk of cardiotoxicity nih.gov
HepatotoxicityYesPotential for liver toxicity nih.gov

Virtual Screening and Combinatorial Library Design for Novel Ligands

Virtual screening is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based, searching for molecules similar to a known active compound, or structure-based, docking millions of compounds into the target's binding site.

This methodology is essential for exploring the chemical space around a core scaffold like 3-aminopyridine. Starting with a hit compound, a virtual screening campaign can identify diverse yet related structures, leading to improved potency and pharmacokinetic properties. High-throughput virtual screening of over a million compounds was used to discover potential inhibitors of the main protease of SARS-CoV-2, demonstrating the power of this technique in rapidly identifying promising leads. nih.gov In another example, a consensus virtual screening approach combining multiple computational methods successfully identified aminopyrimidine derivatives as multiflavivirus antiviral compounds from a library of 7.6 million molecules. nih.gov

Closely related to virtual screening is the concept of combinatorial library design . Here, a core structure, such as this compound, is systematically decorated with various chemical groups at specific positions. An in silico library of these virtual compounds is generated and then screened computationally to prioritize the most promising candidates for synthesis. For example, a combinatorial library of thieno[2,3-d]pyrimidine-amides was constructed and evaluated through docking to identify potential antimicrobial agents, guiding the subsequent synthetic efforts toward the most promising derivatives. nuph.edu.ua This strategy allows for a focused and efficient exploration of the structure-activity relationship (SAR) around a lead compound.

Applications in Drug Discovery and Development

6-(Phenylsulfanyl)-3-pyridinamine as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The pyridine (B92270) ring is a well-established privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. researchgate.netrsc.orgnih.gov The functionalization of the pyridine ring with an amino group and a phenylsulfanyl group, as in this compound, offers three potential points for modification, allowing for the fine-tuning of its physicochemical properties and biological activity. This versatility makes it an attractive starting point for various drug design strategies.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This approach is particularly useful for navigating around existing patents, improving pharmacokinetic properties, or identifying novel interactions with the target protein.

While direct studies on scaffold hopping originating from this compound are not extensively documented, research on structurally related compounds provides valuable insights. For instance, a study on 6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives, which can be considered a scaffold hop from the this compound core, demonstrated the potential of this strategy. In this research, new derivatives were designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML). nih.gov This highlights how modifications of the core pyridine structure can lead to the discovery of new lead compounds for different therapeutic targets. nih.gov

Bioisosteric replacement is another key strategy in drug design where a functional group in a molecule is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity, selectivity, or metabolic stability. google.com In the context of this compound, the phenylsulfanyl group itself can be considered a bioisostere for other aryl or heteroaryl groups. Furthermore, the sulfide (B99878) linker can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the electronics and hydrogen bonding capabilities of the molecule, potentially leading to improved interactions with the target.

Fragment-based drug design (FBDD) has emerged as a powerful approach for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target. nih.govuoc.gr These initial fragment hits are then optimized and grown into more potent, drug-like molecules. mdpi.com

The this compound scaffold possesses characteristics that make it and its constituent parts suitable for inclusion in fragment libraries. The aminopyridine and phenylsulfanyl moieties can each serve as fragments that probe different sub-pockets of a target's binding site. For example, the aminopyridine group can form key hydrogen bond interactions with the hinge region of kinases. mdpi.com

While there is no direct evidence of this compound itself being used as a fragment in published screening campaigns, the design of fragment libraries often includes a diverse range of aromatic and heterocyclic cores. nih.govfrontiersin.org The structural motifs present in this compound are representative of the types of fragments that are valuable for screening against various protein targets. The modular nature of the scaffold allows for the systematic exploration of chemical space around a validated fragment hit.

While there are no currently approved pharmaceuticals that contain the specific this compound scaffold, many approved drugs feature substituted aminopyridine or fused pyridine cores. The principles of molecular design that led to the success of these drugs can be applied to the development of novel therapeutics based on the this compound framework.

Table 1: Examples of Approved Drugs with Pyridine Scaffolds

Drug NameTherapeutic AreaKey Structural Feature
ImatinibOncologyPhenylaminopyrimidine
AbirateroneOncologyPyridine ring
RoflumilastInflammatory DiseasesDichloropyridine
AtazanavirAntiviralPhenylpyridine

This interactive table provides a glimpse into the diverse applications of the pyridine scaffold in medicine.

Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, several strategies can be employed to enhance their therapeutic potential.

Rational drug design, often guided by structural biology and computational modeling, allows for the targeted synthesis of derivatives with improved properties. mdpi.com For the this compound scaffold, structure-activity relationship (SAR) studies are crucial for understanding how modifications at different positions of the molecule affect its biological activity. nih.gov

Key strategies for the rational design and synthesis of advanced derivatives include:

Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.

Derivatization of the Amino Group: The 3-amino group can be acylated, alkylated, or incorporated into more complex heterocyclic systems to explore new interactions with the target protein.

Modification of the Pyridine Ring: Further substitution on the pyridine ring can fine-tune the pKa of the molecule, affecting its solubility and pharmacokinetic profile.

Oxidation of the Sulfide Linker: Controlled oxidation of the sulfide to a sulfoxide or sulfone can introduce new hydrogen bond acceptors and alter the geometry of the molecule.

The synthesis of such derivatives often involves cross-coupling reactions, nucleophilic aromatic substitution, and other standard organic chemistry transformations. sci-hub.se

Table 2: Potential Modifications for Lead Optimization of this compound Derivatives

Modification SiteExample ModificationPotential Impact
Phenyl RingIntroduction of a trifluoromethyl groupIncreased metabolic stability and binding affinity
3-Amino GroupAcylation with a carboxylic acidFormation of new hydrogen bonds with the target
Pyridine RingAddition of a methyl groupAltered pKa and improved selectivity
Sulfide LinkerOxidation to a sulfoneIncreased polarity and hydrogen bonding capacity

This interactive table illustrates some of the many possibilities for optimizing the this compound scaffold.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify new hits. The development of targeted or focused libraries based on a privileged scaffold like this compound can significantly increase the efficiency of the HTS process. enamine.net

These libraries are designed to explore the chemical space around the core scaffold in a systematic manner. By creating a diverse set of derivatives with variations at the key modification points (the phenyl ring, the amino group, and the pyridine ring), researchers can quickly identify promising new leads for a particular biological target. The design of these libraries can be guided by computational methods to ensure diversity and drug-like properties. enamine.net

The synthesis of these libraries can be achieved using parallel synthesis techniques, which allow for the rapid production of a large number of compounds. The availability of a diverse collection of building blocks, such as substituted thiophenols and functionalized pyridines, is essential for the successful construction of these targeted libraries.

Structure-Guided Drug Design Approaches

Structure-guided drug design is a powerful strategy in modern medicinal chemistry that relies on the three-dimensional structural information of a biological target, typically a protein, to design and optimize ligands. This approach aims to enhance the potency and selectivity of a compound by designing it to fit precisely into the target's binding site.

Currently, there is a notable absence of publicly available scientific literature or data detailing the application of This compound in structure-guided drug design campaigns. While the pyridine and phenylsulfide moieties are present in various reported bioactive molecules, specific crystallographic or computational modeling studies involving this particular compound in complex with a therapeutic target have not been described in peer-reviewed journals or patent literature.

Preclinical Evaluation and Translational Research Considerations

Preclinical evaluation is a critical phase in drug development where a compound's biological effects are studied in non-human systems to gather essential data on its efficacy and potential as a therapeutic agent. This stage bridges the gap between basic research and human clinical trials.

In Vitro Efficacy and Selectivity Assessments in Cellular Models

The initial assessment of a compound's biological activity is often conducted in vitro, using isolated cells or tissues. These studies are crucial for determining a compound's potency (the concentration at which it elicits a specific effect) and its selectivity towards the intended biological target versus other related or unrelated targets.

As of the current body of scientific knowledge, there are no published research articles that detail the in vitro efficacy and selectivity of This compound in specific cellular models of disease. Consequently, data on its half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against particular cell lines or enzymes are not available in the public domain.

In Vivo Proof-of-Concept Studies in Relevant Disease Models

Following promising in vitro results, compounds are often advanced to in vivo studies, where they are tested in living organisms, typically animal models that mimic human diseases. These studies provide crucial information about a compound's efficacy, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound), and pharmacodynamics in a whole-organism context.

A comprehensive search of the scientific literature reveals no in vivo proof-of-concept studies for This compound in any relevant disease models. This indicates that the compound has likely not progressed to this stage of preclinical development, or at least, the findings have not been publicly disclosed.

Identification and Validation of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a drug. They are essential tools in drug development to confirm that a drug is engaging its target and having the desired biological effect.

In line with the absence of in vivo studies, there is no information available regarding the identification or validation of pharmacodynamic biomarkers for This compound . The development of such biomarkers is contingent on having a well-understood mechanism of action and evidence of biological activity in a living system.

General Patent Landscape and Academic Contributions to Therapeutic Development

The patent landscape provides insights into the commercial interest and intellectual property surrounding a compound, while academic publications highlight its contribution to the broader scientific understanding.

An extensive review of patent databases and academic journals does not reveal any significant therapeutic development programs centered on This compound . The compound is commercially available from various chemical suppliers, suggesting its use as a building block or reagent in chemical synthesis rather than as an advanced therapeutic candidate itself. There are no prominent patents claiming the use of this specific compound for treating diseases, nor are there academic research groups that have published extensively on its therapeutic potential.

Future Perspectives and Challenges in Research on 6 Phenylsulfanyl 3 Pyridinamine

Innovations in Synthetic Methodologies for Pyridinamine Derivatives

The synthesis of pyridinamine derivatives, including 6-(Phenylsulfanyl)-3-pyridinamine, is a cornerstone of many pharmaceutical research programs. dartmouth.edu The pyridine (B92270) ring is a common feature in a significant percentage of top-selling drugs. vcu.edu However, traditional batch synthesis methods often present challenges in terms of yield, safety, and environmental impact. vcu.edunih.gov Consequently, the development of advanced synthetic methodologies is a critical area of focus.

Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous flow chemistry, is emerging as a transformative approach in pharmaceutical manufacturing. aurigeneservices.com Unlike traditional batch processing, this technique involves the continuous movement of reactants through a system of tubes or microreactors. aurigeneservices.commdpi.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product yield, purity, and safety. aurigeneservices.com The reduced volume of reactive compounds at any given time significantly enhances process safety. scitube.io

For the synthesis of heterocyclic compounds like pyridinamines, flow chemistry presents several advantages. It allows for the use of reaction conditions, such as high temperatures and pressures, that would be hazardous on a large scale in batch reactors. d-nb.info This expands the range of possible chemical transformations. d-nb.info Researchers have successfully applied flow chemistry to produce various pyridine derivatives, demonstrating its potential for both small-scale synthesis for research and large-scale manufacturing. vcu.edud-nb.info For instance, a continuous one-step process for producing the HIV drug Nevirapine, which contains a pyridine ring, was developed using flow reactors, leading to a significant increase in yield and a projected 75% reduction in production costs. vcu.edu

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

Feature Batch Chemistry Flow Chemistry
Process Type Discrete batches in a single vessel Continuous stream through a reactor
Safety Higher risk with large volumes of hazardous materials Enhanced safety with smaller reaction volumes
Control Less precise control over parameters Accurate control of temperature, pressure, time
Scalability Can be challenging and require process redesign More straightforward scalability
Efficiency Potential for lower yields and more byproducts Often results in higher yields and purity

Photocatalysis and Electrosynthesis in Heterocycle Synthesis

Visible-light photocatalysis and electrosynthesis represent green and efficient alternatives to traditional synthetic methods for heterocyclic compounds. rsc.orgrsc.org These techniques utilize light energy or electricity, respectively, to generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents. rsc.orgnih.gov

Photocatalysis has been extensively used to construct and functionalize a wide variety of nitrogen-containing heterocycles. nih.govacs.org This method can facilitate formal cycloadditions, radical-mediated cyclizations, and the direct functionalization of heterocyclic rings. acs.org The ability to generate radical species in a controlled manner opens up new pathways for creating complex molecular architectures that are difficult to achieve through conventional means. rsc.org

Electrosynthesis offers another environmentally friendly approach, using an electric potential as a tunable source or sink of electrons to drive chemical reactions. nih.gov This method has been applied to the synthesis and functionalization of N/S-heterocycles. rsc.org The combination of photocatalysis and electrocatalysis, known as electrophotocatalysis, is a rapidly growing field that leverages the benefits of both strategies to enable novel chemical transformations, including C-H functionalization and cross-coupling reactions. nih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. unimi.it This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies without the need for a complete de novo synthesis for each new compound. nih.gov

For pyridine-containing molecules, LSF presents a significant challenge due to the often-unselective nature of reactions on the pyridine ring. unimi.it However, recent advances are addressing this issue. unimi.it One notable strategy involves a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govberkeley.edu This two-step process allows for the introduction of a wide array of functional groups (containing nitrogen, oxygen, sulfur, or carbon) at the position alpha to the pyridine nitrogen under mild conditions. nih.govberkeley.edu Another innovative method enables the selective carboxylation of pyridines at the C4-position using carbon dioxide, a renewable C1 source. chemistryviews.org This reaction proceeds via a pyridylphosphonium salt intermediate and is catalyzed by copper under mild conditions, making it suitable for modifying complex, drug-like molecules. chemistryviews.org

Exploration of Novel Therapeutic Indications

The aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov The inherent properties of this structural motif, such as its ability to form hydrogen bonds and its water solubility, make it an attractive starting point for drug design. nih.gov While this compound itself is a subject of ongoing research, the broader class of aminopyridines holds significant promise for new therapeutic applications.

Potential in Neglected Tropical Diseases

Neglected tropical diseases (NTDs), a group of infectious conditions prevalent in tropical regions, affect over a billion people worldwide. nih.govencyclopedia.pub The development of new, effective, and accessible treatments for these diseases is a global health priority. nih.gov Aminopyridine derivatives have emerged as a promising class of compounds in the search for new anti-NTD drugs. nih.govnih.gov

Research has focused on the activity of aminopyridines against protozoan parasites responsible for diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis. nih.govnih.gov Although over 40 drugs containing an aminopyridine moiety are currently on the market, none are specifically approved for NTDs, highlighting a significant area for future development. nih.govnih.gov The aminopyridine scaffold can contribute to the activity of a compound by reducing lipophilicity and providing additional interaction points with biological targets. nih.gov The exploration of derivatives like this compound could lead to the identification of novel candidates to combat these devastating diseases.

Table 2: Selected Neglected Tropical Diseases and Causative Protozoan Parasites

Disease Causative Parasite(s)
Leishmaniasis Leishmania spp.
Chagas Disease Trypanosoma cruzi
Human African Trypanosomiasis Trypanosoma brucei

Source: World Health Organization, nih.gov

Opportunities in Neurodegenerative and Psychiatric Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a major and growing healthcare challenge. nih.govnih.gov The pyridine and related pyrimidine (B1678525) scaffolds have been investigated for their potential to address the underlying pathologies of these conditions. nih.gov For instance, some pyridine amine derivatives have been shown to inhibit the aggregation of amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease. nih.gov One such derivative demonstrated the ability to improve cognitive function in animal models of the disease. nih.gov

Furthermore, certain pyridine derivatives are being explored for their ability to modulate targets relevant to psychiatric disorders. The structural features of these compounds make them suitable for interacting with enzymes and receptors in the central nervous system. nih.gov For example, pyrimidine derivatives have been studied for their potential to inhibit monoamine oxidase and other enzymes implicated in neurodegeneration. nih.gov The investigation of this compound and similar molecules could uncover new leads for the development of treatments for a range of neurological and psychiatric conditions.

Research into Rare Disease Therapeutics

There is currently no published research linking this compound to the treatment of any rare diseases. The potential of this compound in this area is, therefore, entirely speculative and would require significant foundational research. The journey from a novel chemical entity to a therapeutic for a rare disease is a long and arduous one, beginning with initial screening and target identification.

Future research would need to explore the biological activity of this compound against various cellular targets implicated in rare diseases. This would involve high-throughput screening assays against a panel of relevant enzymes, receptors, or protein pathways. Given the structural motifs present in the molecule—a pyridinamine core and a phenylsulfanyl substituent—it could be hypothesized to interact with targets such as kinases, a class of enzymes frequently implicated in rare genetic disorders. However, without experimental data, this remains a purely theoretical consideration.

The primary challenge in this area is the complete lack of preliminary data to guide a research program. Overcoming this would require a significant investment in de novo biological screening and target validation studies.

Advanced Analytical and Spectroscopic Techniques in Research

The definitive characterization of this compound necessitates the use of a suite of advanced analytical and spectroscopic techniques. While the principles of these techniques are standard, their specific application to this compound, and the resulting data, are not available in the public domain.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a signal for the amine (-NH₂) protons. The chemical shifts, coupling constants (J-values), and integration of these signals would confirm the substitution pattern and the number of protons in each chemical environment.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule, confirming the presence of the pyridine and phenyl rings and the carbon atoms bonded to nitrogen and sulfur.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Compound Characterization

Mass spectrometry (MS) and Infrared (IR) spectroscopy are crucial for confirming the molecular weight and identifying the functional groups present in this compound.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, allowing for the confirmation of its elemental composition (C₁₁H₁₀N₂S). Fragmentation patterns observed in the mass spectrum could also provide further structural information.

Infrared Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-N stretching, C-S stretching, and aromatic C-H and C=C stretching vibrations.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery Pipelines

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is a rapidly advancing field. However, there is no specific mention in the literature of these techniques being applied to this compound.

AI-Driven De Novo Design of Novel Analogues

Predictive Modeling for Biological Activity and Pharmacological Profiles

The exploration of this compound's therapeutic potential can be significantly enhanced through the application of predictive modeling. This computational approach utilizes machine learning and statistical methods to forecast the biological activity and pharmacokinetic profiles of chemical compounds based on their molecular structures.

Quantitative Structure-Activity Relationship (QSAR) models represent a foundational aspect of predictive modeling. For pyridine derivatives, QSAR studies have been employed to correlate their structural features with activities such as antioxidant and antiproliferative effects. wjpsonline.commdpi.com For this compound, QSAR models could be developed by synthesizing a library of analogues with variations in the phenyl and pyridine rings and testing their biological activities. The resulting data would enable the creation of models that identify key molecular descriptors—such as electronic properties, hydrophobicity, and steric factors—that govern the compound's efficacy. Such models can guide the design of new derivatives with potentially improved therapeutic properties. researchgate.net

The advent of deep learning and other advanced machine learning algorithms has further revolutionized this field. bohrium.comnih.gov These methods can handle vast and complex datasets, allowing for the prediction of a wide range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov By leveraging large public and proprietary databases, machine learning models can be trained to predict the ADMET profile of this compound, thereby identifying potential liabilities early in the drug discovery process. bohrium.comyoutube.com This predictive capability helps to prioritize resources for compounds with a higher probability of success. nih.gov

A significant challenge in developing accurate predictive models is the availability of high-quality, extensive, and diverse datasets. nih.gov The performance of any model is contingent on the data it is trained on. For a specific compound like this compound, initial experimental data would be necessary to fine-tune and validate predictions from more general models. Furthermore, the "black-box" nature of some complex machine learning models can pose a challenge for interpretation, making it difficult to understand the underlying chemical principles driving the predictions. bohrium.com Overcoming these hurdles will require a concerted effort in data generation and the development of more interpretable AI. broadinstitute.org

AI-Assisted Retrosynthesis Planning and Reaction Optimization

Q & A

Q. What are the key steps for synthesizing 6-(Phenylsulfanyl)-3-pyridinamine, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, a pyridine core may undergo sulfanylation using phenylthiol derivatives under palladium catalysis or via SNAr with activated halogenated intermediates. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of the thiolating agent. Impurities such as disulfide byproducts can arise if oxidizing agents are not controlled .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm regioselectivity of the sulfanyl group and aromatic proton environments.
  • HPLC-MS : Ensures purity (>95%) and identifies common side products like desulfurized derivatives.
  • Elemental Analysis : Validates molecular formula accuracy, particularly for nitrogen and sulfur content .

Q. How should researchers handle discrepancies in spectroscopic data during structural validation?

Contradictions between calculated and observed NMR shifts may arise from tautomerism or solvent effects. Cross-validate with X-ray crystallography (if crystalline) or computational methods (DFT-based NMR prediction). For non-crystalline samples, 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities .

Q. What safety protocols are critical when working with this compound?

Use fume hoods to avoid inhalation of sulfanyl-containing vapors. Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store under inert gas (argon) to prevent oxidation. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using Cu-Kα radiation (λ = 1.54178 Å) provides bond-length precision (±0.01 Å) and dihedral angles. Software suites like CrysAlis PRO and SHELX refine structures, while ORTEP-3 visualizes thermal ellipsoids. For non-crystalline analogs, synchrotron powder diffraction or cryo-EM may be alternatives .

Q. What strategies optimize regioselectivity in sulfanylation reactions for pyridine derivatives?

  • Directing Groups : Install temporary groups (e.g., nitro, amino) at the 3-position to direct sulfanyl addition to the 6-position.
  • Catalytic Systems : Pd(OAc)2_2/Xantphos enhances cross-coupling efficiency with arylthiols.
  • Solvent Effects : Polar aprotic solvents (DMSO) stabilize transition states in SNAr pathways .

Q. How do electronic effects of the phenylsulfanyl group influence bioactivity in related compounds?

The sulfur atom’s lone pairs enhance π-stacking with aromatic residues in enzyme active sites. Fluorinated analogs (e.g., 6-(4-Fluorophenyl)sulfanyl derivatives) show increased metabolic stability due to reduced CYP450 oxidation. Comparative QSAR studies using Hammett constants (σ) quantify substituent effects on potency .

Q. What methodologies address low solubility in biological assays for this compound derivatives?

  • Prodrug Design : Introduce phosphate or acetyl groups to improve aqueous solubility.
  • Co-solvents : Use DMSO/PBS mixtures (<10% v/v) to maintain compound stability.
  • Nanoparticle Encapsulation : Lipid-based carriers enhance bioavailability in in vivo models .

Q. How can computational modeling predict metabolic pathways for this compound?

Density Functional Theory (DFT) calculates oxidation potentials at sulfur and aromatic carbons. In silico tools like GLORY predict Phase I metabolites (e.g., sulfoxide formation). Validate with LC-MS/MS using hepatocyte microsomal assays .

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